Dual PRMT7/9 Inhibition vs. Single-Isoform PRMT7 Probe
EML734 demonstrates a fundamental difference in target profile compared to the dual PRMT5/PRMT7 inhibitor DS-437. EML734 potently inhibits both PRMT7 (IC50 = 0.32 μM) and PRMT9 (IC50 = 0.89 μM) while displaying significantly weaker activity against PRMT5 (IC50 = 52.13 μM), resulting in a >160-fold selectivity window for PRMT7 over PRMT5 [1]. In contrast, DS-437 is a dual inhibitor of PRMT5 and PRMT7 with nearly equipotent IC50 values (5.9 μM and 6 μM, respectively) but lacks any reported activity against PRMT9 [2]. This stark difference in PRMT5 inhibition is critical, as PRMT5 is a well-validated target in oncology, and its off-target inhibition can confound phenotypic assays designed to study PRMT7/PRMT9-specific biology.
SGC8158: PRMT7
EML1102: PRMT7 0.54 μM, PRMT5 9.4 μM, PRMT9 2.47 μM
EML1219: PRMT9 0.2 μM, PRMT5 1.01 μM, DOT1L inhibited
SGC8158: requires prodrug SGC3027 for cell activity
SGC8158: PDB 6QWU (PRMT7), single pocket.
| Evidence Dimension | In vitro enzymatic IC50 |
|---|---|
| Target Compound Data | PRMT7: 0.32 μM; PRMT9: 0.89 μM; PRMT5: 52.13 μM |
| Comparator Or Baseline | DS-437: PRMT5 IC50 = 5.9 μM; PRMT7 IC50 = 6 μM; PRMT9 IC50 = Not reported |
| Quantified Difference | PRMT7/PRMT5 selectivity ratio: >160x for EML734 vs. ~1x for DS-437; PRMT9 activity: present (IC50=0.89 μM) vs. absent/negligible |
| Conditions | Radioisotope-based filter assay (PRMT7/PRMT5) with 1 μM SAM; AlphaLISA assay (PRMT9) |
Why This Matters
This selectivity difference is decisive for experimental design: EML734 enables study of PRMT7/9 function without PRMT5 interference, whereas DS-437 introduces PRMT5 inhibition as a confounding variable.
- [1] Feoli A, et al. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor. J Med Chem. 2023;66(19):13665-13683. Table 2. View Source
- [2] DS-437 Datasheet. Adooq Bioscience. DS-437 is a dual inhibitor of PRMT5 and PRMT7, with IC50 values of 6 μM for both enzymes. View Source
